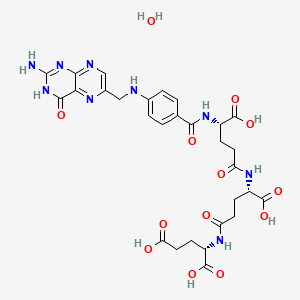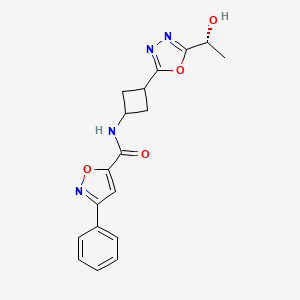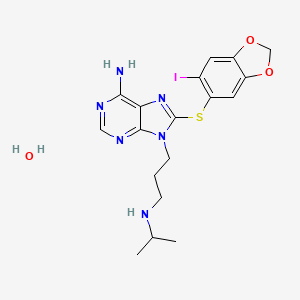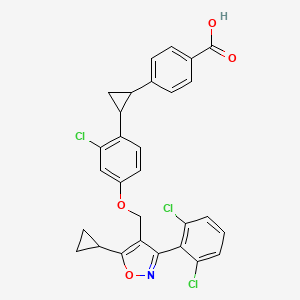
Racemosidine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Racemosidine A is a cytotoxic bisbenzylisoquinoline alkaloid from the roots of Cyclea racemosa.
Scientific Research Applications
Ethnopharmacology and Traditional Medicine Applications :
- Plant collections like Actaea racemosa, containing compounds similar to Racemosidine A, are valuable for ethnopharmacological research. These collections provide insights into the stability and antioxidant activity of traditional medicinal plants (Jiang et al., 2005).
- Asparagus racemosus, known for its phytoestrogenic properties, is used in traditional medicine systems for various treatments, including neurodegenerative disorders and alcohol withdrawal symptoms (Bopana & Saxena, 2007).
Cytotoxic Activity :
- Racemosidine A, isolated from Cyclea racemosa, exhibits significant cytotoxicity against certain tumor cells, making it a potential candidate for cancer research (Wang et al., 2010).
Pharmacological and Therapeutic Applications :
- The roots of Asparagus racemosus, related to Racemosidine A compounds, have been used in the treatment of epilepsy, depression, and memory deficit. The root extract has shown ameliorative effects against pentylenetetrazol-induced kindling and associated behavioral comorbidities (Pahwa & Goel, 2016).
- Cimicifuga racemosa extracts, closely related to Racemosidine A compounds, have demonstrated anti-inflammatory activities, particularly by inhibiting nitric oxide production in macrophages (Schmid et al., 2009).
Antioxidant Properties :
- Compounds from Asparagus racemosus have been incorporated into edible films, showing potential as antioxidants to improve the storage quality of meat products (Noor et al., 2018).
properties
CAS RN |
1236805-03-0 |
|---|---|
Product Name |
Racemosidine A |
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.73 |
IUPAC Name |
1H-23,20-(Epoxymethano)-11,13:18,21-dietheno-5,9-metheno-14H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolin-8-ol, 2,3,3a,4,15,16,16a,17-octahydro-24,31-dimethoxy-3,16-dimethyl-, (3aR,16aR)- |
InChI |
1S/C37H38N2O6/c1-38-11-9-23-17-32(41-3)33-19-26(23)27(38)14-21-6-8-30-25(13-21)20-43-36-34(42-4)18-24-10-12-39(2)28(35(24)37(36)45-30)15-22-5-7-29(40)31(16-22)44-33/h5-8,13,16-19,27-28,40H,9-12,14-15,20H2,1-4H3/t27-,28-/m1/s1 |
InChI Key |
CQWDLZVYIHGYLN-VSGBNLITSA-N |
SMILES |
COc1c2cc3c(CCN([C@@H]3Cc4cc5c(OC6c(OC5)c(OC)cc7c6[C@@H](Cc8ccc(O)c(C8)O2)N(C)CC7)cc4)C)c1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Racemosidine A; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
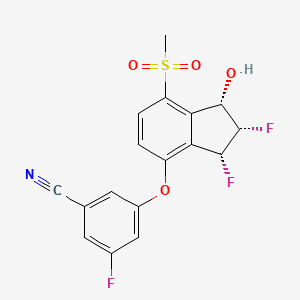
![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)
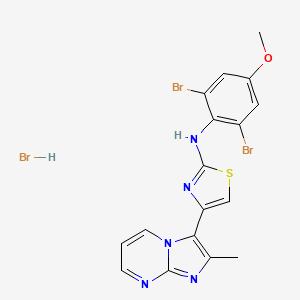
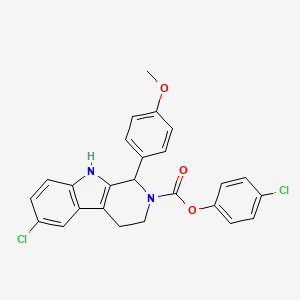

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)
